molecular formula C15H17N7 B15122137 4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine

4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine

Cat. No.: B15122137
M. Wt: 295.34 g/mol
InChI Key: PZRMOSGUDXQPDR-UHFFFAOYSA-N
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Description

4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-aminopyridine and a suitable aldehyde or ketone can form the imidazo[1,2-b]pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C15H17N7

Molecular Weight

295.34 g/mol

IUPAC Name

6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C15H17N7/c1-12-10-15(18-11-17-12)21-8-6-20(7-9-21)14-3-2-13-16-4-5-22(13)19-14/h2-5,10-11H,6-9H2,1H3

InChI Key

PZRMOSGUDXQPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN4C=CN=C4C=C3

Origin of Product

United States

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